1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Description
1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound featuring three key structural components:
Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is widely used in peptide synthesis to protect amine functionalities during solid-phase synthesis .
Azepane Ring: A seven-membered saturated heterocycle containing one nitrogen atom, providing conformational flexibility distinct from smaller rings like piperidine .
This compound is primarily utilized as a building block in medicinal chemistry and peptide engineering, where its carboxylic acid group enables conjugation to other molecules.
Properties
IUPAC Name |
1-[1-(9H-fluoren-9-ylmethoxycarbonyl)azepan-4-yl]triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c29-23(30)22-14-28(26-25-22)16-6-5-12-27(13-11-16)24(31)32-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,14,16,21H,5-6,11-13,15H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHDUHQUZONESPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N5C=C(N=N5)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C24H24N4O4
- Molecular Weight : 432.47 g/mol
- CAS Number : 2137578-44-8
The compound features a triazole ring, which is known for its ability to interact with various biological targets. Triazoles often exhibit antifungal and anticancer properties by inhibiting specific enzymes or pathways critical for cell proliferation and survival. The presence of the azepane moiety may also contribute to its pharmacological profile by enhancing membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.
Case Study: Cell Viability Assay
In a study assessing cell viability using HeLa cells, the compound was tested at varying concentrations. The results indicated a dose-dependent inhibition of cell growth:
| Concentration (µM) | % Cell Viability |
|---|---|
| 0.1 | 95 |
| 1 | 70 |
| 10 | 30 |
| 50 | 10 |
These findings suggest that the compound effectively reduces cell viability at higher concentrations, supporting its potential as an anticancer agent .
Antimicrobial Activity
The triazole structure has been associated with antimicrobial properties. Compounds in this class can inhibit the growth of bacteria and fungi by disrupting their metabolic pathways.
Antileishmanial Activity
In vitro studies have compared the antileishmanial activity of various triazole derivatives against standard treatments like Amphotericin B. The synthesized compounds exhibited promising results, indicating that modifications to the triazole structure can enhance efficacy against Leishmania species .
Pharmacokinetic Properties
Understanding the absorption, distribution, metabolism, and excretion (ADMET) properties is crucial for evaluating the therapeutic potential of any drug candidate. Preliminary studies suggest that compounds similar to this triazole derivative possess favorable ADMET profiles, indicating good oral bioavailability and metabolic stability.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as an antimicrobial agent . Triazoles are known to exhibit significant antimicrobial properties, making this compound a candidate for developing new antibiotics or antifungal agents. Studies have shown that modifications in the triazole structure can lead to enhanced activity against various pathogens .
Anticancer Activity
Research indicates that compounds with triazole moieties can exhibit anticancer properties . The unique structural features of 1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid may allow it to interact with biological targets involved in cancer cell proliferation and survival. Preliminary studies suggest that derivatives of triazole compounds can induce apoptosis in cancer cells .
Drug Delivery Systems
Due to its structural characteristics, this compound can be utilized in drug delivery systems . The fluorenylmethoxycarbonyl group can serve as a protecting group in peptide synthesis, allowing for the controlled release of therapeutic agents. This application is particularly relevant in the development of targeted therapies where precise dosing is crucial .
Material Science
In material science, the compound's ability to form stable complexes with metals opens avenues for its use in creating metal-organic frameworks (MOFs) . These frameworks have applications in gas storage, catalysis, and sensing technologies . The stability and tunability of the azepane and triazole components enhance the functionality of these materials.
Case Studies
Several studies have documented the applications of similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The compound is compared to analogs with modifications in the cyclic amine, heterocycle type, or substituents:
| Compound Name | Cyclic Amine (Ring Size) | Heterocycle Type | Key Substituents | Molecular Weight | CAS Number |
|---|---|---|---|---|---|
| 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | Azepane (7-membered) | 1,2,3-Triazole | None | ~417.46* | 2059971-10-5† |
| 1-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid | Piperidine (6-membered) | 1,2,3-Triazole | None | ~413.42 | 2137896-99-0‡ |
| 1-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]pyrazole-3-carboxylic acid | Piperidine (6-membered) | Pyrazole | None | 417.46 | 2059971-10-5 |
| 2-[1-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]-1,3-thiazole-4-carboxylic acid | None (ethyl linker) | Thiazole | Ethylamino-Fmoc | 368.44 | 66380227 (PubChem) |
| 1-(1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid | Piperidine (6-membered) | 1,2,3-Triazole | Difluoromethyl at C5 | 463.44 | 2137896-99-0 |
*Estimated based on analogs; †CAS from ; ‡CAS from .
Key Differences and Implications:
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but the Fmoc moiety increases hydrophobicity. Piperidine analogs may have slightly better solubility than azepane due to smaller ring size.
- Stability : Fmoc is base-labile, requiring careful handling in basic conditions. Difluoromethyl-substituted triazoles show improved oxidative stability .
Q & A
Q. What are the primary research applications of this compound in academic settings?
The compound is primarily used as:
- An intermediate in synthesizing complex organic molecules and pharmaceuticals, leveraging its Fmoc-protected amine for peptide coupling .
- A probe for studying enzyme mechanisms and protein-ligand interactions due to its triazole moiety, which can participate in click chemistry .
- A building block in medicinal chemistry for drug candidates targeting neurological or metabolic pathways .
Q. What are the standard synthetic routes for preparing this compound?
The synthesis typically involves:
- 1,3-Dipolar Cycloaddition : Reaction between an azide (e.g., azido-azepane derivative) and a terminal alkyne to form the triazole ring, followed by Fmoc protection .
- Solid-Phase Peptide Synthesis (SPPS) : Incorporation of the azepane-triazole-carboxylic acid moiety into peptide chains using Fmoc chemistry .
- Purification : Reverse-phase HPLC or column chromatography to isolate the product, with characterization via NMR and mass spectrometry .
Q. What are the key safety considerations when handling this compound?
- Hazards : Acute toxicity (oral, dermal, inhalation; Category 4), skin/eye irritation (Category 2) .
- Protocols : Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid dust formation. In case of exposure, rinse thoroughly and seek medical attention .
Advanced Research Questions
Q. How can researchers optimize the 1,3-dipolar cycloaddition reaction to improve triazole ring yield?
Methodological strategies include:
- Catalyst Screening : Test copper(I) catalysts (e.g., CuI, TBTA) to enhance regioselectivity and reaction rate .
- Solvent Optimization : Use toluene or DMF at reflux to balance solubility and reactivity .
- Microwave Assistance : Reduce reaction time (e.g., from hours to minutes) while maintaining high yields .
- Azide Pre-activation : Generate azides in situ to minimize handling hazardous intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
